molecular formula C23H14ClFN2O3 B11120865 1-(3-Chlorophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120865
M. Wt: 420.8 g/mol
InChI Key: DQBBFHUBKPWEOQ-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorine atom, and a methylpyridinyl group

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild reaction conditions and functional group tolerance . The process typically involves the use of boron reagents and palladium catalysts to facilitate the coupling of the desired fragments.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-7-FLUORO-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C23H14ClFN2O3

Molecular Weight

420.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14ClFN2O3/c1-12-7-8-26-18(9-12)27-20(13-3-2-4-14(24)10-13)19-21(28)16-11-15(25)5-6-17(16)30-22(19)23(27)29/h2-11,20H,1H3

InChI Key

DQBBFHUBKPWEOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl

Origin of Product

United States

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